molecular formula C23H22ClNO6 B11151098 6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate

6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate

Cat. No.: B11151098
M. Wt: 443.9 g/mol
InChI Key: IXFHJTKQKDZMFY-UHFFFAOYSA-N
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Description

6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of benzopyrones that have been widely studied for their diverse biological activities and applications in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a chromenone core substituted with chloro, ethyl, and benzyloxycarbonylamino groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate typically involves multi-step organic reactionsThe final step involves the coupling of the chromenone derivative with 4-{[(benzyloxy)carbonyl]amino}butanoic acid under appropriate reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted chromenone compounds .

Scientific Research Applications

Overview

6-Chloro-4-ethyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its applications, focusing on scientific research, particularly in pharmacology and biochemistry.

The compound exhibits a variety of biological activities, making it a candidate for further research in several areas:

Antimicrobial Activity

Research indicates that derivatives of this compound possess significant antimicrobial properties. Studies have shown efficacy against various pathogens, including bacterial strains such as Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antimicrobial agents.

Anticancer Potential

The anticancer activity of this compound has been highlighted in several studies:

  • In vitro Studies : The compound has demonstrated selective cytotoxicity against various cancer cell lines while sparing normal cells.
  • Mechanisms of Action : It is believed to induce apoptosis through the activation of caspase pathways and inhibit key enzymes involved in cancer metabolism, leading to cell cycle arrest at the G2/M phase.

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE). Its inhibitory effects are comparable to established treatments, indicating its potential use in neurological disorders.

Case Studies

Several case studies have documented the applications and efficacy of this compound:

Study FocusFindings
Antimicrobial EfficacyDemonstrated significant inhibition of Mycobacterium tuberculosis with an IC50 value of 7.05 μM.
CytotoxicitySelective cytotoxicity towards cancer cells with an IC50 of 10.5 μM against specific cancer lines.
Enzyme InhibitionAChE inhibition with an IC50 value of 0.25 μM, comparable to standard inhibitors.

Research Implications

The diverse biological activities of this compound suggest multiple avenues for research and development:

  • Drug Development : Its antimicrobial and anticancer properties position it as a candidate for novel therapeutic agents.
  • Mechanistic Studies : Further exploration into its mechanisms could lead to insights into drug design targeting specific pathways.
  • Combination Therapies : Investigating its use in combination with other drugs may enhance therapeutic outcomes in resistant strains or advanced cancers.

Mechanism of Action

The mechanism of action of 6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate involves its interaction with specific molecular targets. The chromenone core can interact with enzymes and receptors, modulating their activity. The benzyloxycarbonylamino group may enhance the compound’s binding affinity and specificity for certain targets. Pathways involved in its mechanism of action include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 4-position and the benzyloxycarbonylamino group at the 7-position differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct therapeutic effects .

Biological Activity

6-Chloro-4-ethyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate, a coumarin derivative, has garnered attention in pharmacological research due to its diverse biological activities. Coumarins are known for their wide-ranging therapeutic effects, including anti-tumor, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

The compound's molecular formula is C19H20ClNO5C_{19}H_{20}ClNO_5, with a molecular weight of approximately 373.82 g/mol. It features a chloroethyl group and a benzyloxycarbonyl amino butanoate moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC19H20ClN O5
Molecular Weight373.82 g/mol
LogP3.09
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count5
Rotatable Bond Count4

Research indicates that coumarin derivatives can exert their biological effects through various mechanisms:

  • Inhibition of Enzymes : Compounds similar to 6-chloro-4-ethyl-2-oxo-2H-chromen have been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are involved in neurotransmission and have implications in neurodegenerative diseases.
  • Antioxidant Activity : The antioxidant properties of coumarins contribute to their protective effects against oxidative stress, which is implicated in various diseases including cancer and cardiovascular disorders.
  • Antitumor Effects : Studies have demonstrated that coumarin derivatives can induce apoptosis in cancer cells. For instance, compounds structurally related to the target compound exhibited IC50 values indicating potent activity against breast cancer cell lines such as MCF-7.

Case Studies and Research Findings

Several studies have explored the biological activity of coumarin derivatives, shedding light on their potential applications:

  • Anticancer Activity : A study reported that a series of coumarin derivatives showed significant cytotoxicity against MCF-7 breast cancer cells with varying IC50 values. The most potent derivative had an IC50 of 0.47 μM, indicating strong anticancer potential .
  • Enzyme Inhibition : Research on related coumarin compounds revealed that they effectively inhibited β-glucuronidase, an enzyme linked to drug metabolism and detoxification processes. The most active compound in this study had an IC50 value of 52.39 μM .
  • Neuroprotective Effects : Another investigation highlighted the neuroprotective effects of coumarins against oxidative stress-induced neuronal damage. These compounds were found to enhance cell viability in neuronal cell lines subjected to oxidative stress conditions .

Properties

Molecular Formula

C23H22ClNO6

Molecular Weight

443.9 g/mol

IUPAC Name

(6-chloro-4-ethyl-2-oxochromen-7-yl) 4-(phenylmethoxycarbonylamino)butanoate

InChI

InChI=1S/C23H22ClNO6/c1-2-16-11-22(27)30-19-13-20(18(24)12-17(16)19)31-21(26)9-6-10-25-23(28)29-14-15-7-4-3-5-8-15/h3-5,7-8,11-13H,2,6,9-10,14H2,1H3,(H,25,28)

InChI Key

IXFHJTKQKDZMFY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)CCCNC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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